molecular formula C6H9N3O2S B088347 2-Mercaptohistidine CAS No. 13552-61-9

2-Mercaptohistidine

Cat. No. B088347
CAS RN: 13552-61-9
M. Wt: 187.22 g/mol
InChI Key: FVNKWWBXNSNIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptohistidine is a sulfur-containing amino acid that has been gaining attention in scientific research due to its unique properties and potential applications. This amino acid is found in certain proteins and enzymes, and has been synthesized in the laboratory for use in various experiments.

Scientific Research Applications

2-Mercaptohistidine has been used in a variety of scientific research applications, including studies on protein structure and function, enzyme kinetics, and metal ion binding. This amino acid has also been used in studies on oxidative stress and antioxidant activity, as well as in studies on the role of sulfur-containing amino acids in various biological processes.

Mechanism Of Action

The mechanism of action of 2-Mercaptohistidine is not fully understood, but it is believed to be due to its ability to form disulfide bonds with other sulfur-containing molecules. This amino acid has also been shown to bind to metal ions, which may contribute to its biological activity.

Biochemical And Physiological Effects

2-Mercaptohistidine has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, metal ion binding, and modulation of enzyme activity. This amino acid has also been shown to have protective effects against oxidative stress and DNA damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Mercaptohistidine in lab experiments is its ability to form stable disulfide bonds with other sulfur-containing molecules. This makes it useful in studies on protein structure and function, as well as in studies on enzyme kinetics and metal ion binding. However, one limitation of using 2-Mercaptohistidine is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-Mercaptohistidine. One area of interest is the role of this amino acid in oxidative stress and antioxidant activity, and its potential use as a therapeutic agent in diseases related to oxidative stress. Another area of interest is the use of 2-Mercaptohistidine in the development of new drugs and therapies, particularly in the area of metal ion binding and enzyme modulation. Additionally, further studies on the mechanism of action and physiological effects of 2-Mercaptohistidine may lead to new insights into its potential applications in scientific research.

Synthesis Methods

2-Mercaptohistidine can be synthesized in the laboratory through the reaction of histidine with hydrogen sulfide gas. This reaction results in the formation of 2-Mercaptohistidine, which can then be purified and used for various experiments. Other methods of synthesis include the use of mercaptoacetic acid or mercaptopropionic acid as a sulfur source.

properties

CAS RN

13552-61-9

Product Name

2-Mercaptohistidine

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)

InChI Key

FVNKWWBXNSNIAR-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=N1)S)CC(C(=O)O)N

SMILES

C1=C(NC(=S)N1)CC(C(=O)O)N

Canonical SMILES

C1=C(NC(=S)N1)CC(C(=O)O)N

synonyms

2-thiol-L-histidine
2-thiolhistidine
histidine-2-thiol

Origin of Product

United States

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